molecular formula C15H12O6 B1675901 Maesopsin CAS No. 5989-16-2

Maesopsin

Cat. No. B1675901
CAS RN: 5989-16-2
M. Wt: 288.25 g/mol
InChI Key: LOFYFDPXORJJEE-UHFFFAOYSA-N
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Description

Maesopsin is a phenolic compound . It can be isolated from Hoveniae Lignum . The molecular formula of Maesopsin is C15H12O6 .


Molecular Structure Analysis

The molecular structure of Maesopsin is characterized by a benzofuranone core with multiple hydroxy groups . The molecular weight is 288.252 Da .


Physical And Chemical Properties Analysis

Maesopsin has a density of 1.6±0.1 g/cm3, a boiling point of 620.0±55.0 °C at 760 mmHg, and a flash point of 239.9±25.0 °C . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Anticancer Research

    • Maesopsin has been studied for its potential anticancer properties . Specifically, Maesopsin 4-O-β-glucoside, isolated from the leaves of Artocarpus tonkinensis, has shown in vivo anticancer activity .
    • The methods of application involve isolating Maesopsin 4-O-β-glucoside from the leaves of Artocarpus tonkinensis and testing its effects on cancer cells .
    • The results indicate that Maesopsin 4-O-β-glucoside can inhibit the growth of cancer cells .
  • Metabolomics

    • Maesopsin is used in metabolomics, which is the study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms .
    • The methods of application involve using Maesopsin in LC/MS-ELSD (Liquid Chromatography/Mass Spectrometry-Evaporative Light Scattering Detector) for the study of metabolites .
    • The results of these studies can provide insights into the metabolic responses of organisms to pathophysiological stimuli or genetic modifications .
  • Nutraceuticals

    • Maesopsin has potential applications in the field of nutraceuticals . Nutraceuticals are products derived from food sources that are purported to provide extra health benefits, in addition to the basic nutritional value found in foods.
    • The methods of application in this field involve the use of Maesopsin in the production of health-promoting products .
    • The results of these studies can lead to the development of new nutraceutical products that can provide health benefits .
  • Pharmaceutical Research

    • Maesopsin could be used in pharmaceutical research, particularly in the field of mass spectrometry . Mass spectrometry is a powerful analytical tool with many applications in pharmaceutical and biomedical fields . It has opened new dimensions in the analysis of pharmaceuticals and complex metabolites of biological systems .
    • The methods of application involve using mass spectrometry for molecular weight determination, which can predict the molecular formula . It is based on the conversion of the sample into an ionized state, with or without fragmentation, which are then identified by their mass-to-charge ratios (m/e) .
    • The results of these studies can provide rich elemental information, which is an important asset to interpret complex mixture components . Thus, it is an important tool for structure elucidation of unknown compounds .
  • Cosmeceuticals

    • Maesopsin could have potential applications in the field of cosmeceuticals . Cosmeceuticals are cosmetic products with biologically active components that have drug-like benefits .
    • The methods of application in this field involve the use of Maesopsin in the production of health-promoting products . Nanotechnology plays an important role in advancing the cosmeceutical formulation by improving the solubility, stability, safety, loading efficiency, and dermal permeability of the active ingredients .
    • The results of these studies can lead to the development of new cosmeceutical products that can provide health benefits .
  • Bioinformatics

    • Maesopsin could be used in bioinformatics, which is the application of tools of computation and analysis to the capture and interpretation of biological data .
    • The methods of application involve using computational tools and algorithms to analyze and interpret biological data .
    • The results of these studies can provide insights into biological processes and systems .
  • Genomics

    • Maesopsin could have potential applications in the field of genomics . Genomics is a discipline in genetics that applies recombinant DNA, DNA sequencing methods, and bioinformatics to sequence, assemble, and analyze the function and structure of genomes .
    • The methods of application in this field involve the use of next-generation sequencing technologies and bioinformatics tools to study the genome .
    • The results of these studies can lead to the identification of genetic variants associated with disease, understanding the genetic basis of traits, and developing new strategies for diagnosis, treatment, and drug discovery .

Safety And Hazards

Maesopsin is classified as an aquatic acute 1 and aquatic chronic 1 hazard, indicating it is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)7-15(20)14(19)13-11(18)5-10(17)6-12(13)21-15/h1-6,16-18,20H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFYFDPXORJJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975298
Record name 2,4,6-Trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maesopsin

CAS RN

5989-16-2
Record name Maesopsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5989-16-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
242
Citations
N Pozzesi, S Pierangeli, C Vacca, L Falchi… - Journal of …, 2011 - Taylor & Francis
… medicine for treatment of arthritis, and the compound maesopsin 4-O-β-D-glucoside (TAT-2)… the maesopsin-dependent effect. Gene expression profiling determined that maesopsin …
Number of citations: 34 www.tandfonline.com
NF Janes, FE King, JWW Morgan - Journal of the Chemical Society …, 1963 - pubs.rsc.org
Maesopsin, C,, H,, O,, earlier obtained from the heartwood of Maesopsis enzinii 1 has now been identified as 2-benzyl-2, 4, 6, 4'-tetrahydroxycoumara-none. With alkali at 130" it forms a …
Number of citations: 11 pubs.rsc.org
TT Thuy, DD Thien, TQ Hung, NT Tam, NTH Anh… - Asian Pacific journal of …, 2016 - Elsevier
… We demonstrated that flavonoid glycosides such as maesopsin 4-O-β-glucoside (hovetrichoside C, TAT2), alphitonin-O-β-glucoside, artonkin-4′-O-β-glucopyranosid, and astragalin …
Number of citations: 11 www.sciencedirect.com
XC Li, L Cai, CD Wu - Phytochemistry, 1997 - Elsevier
… ceanothetric acid; and two flavonoids: maesopsin and maesopsin-6-O-glucoside were isolated and identified. Among these, ceanothetric acid and maesopsin6-O-glucoside were new …
Number of citations: 143 www.sciencedirect.com
JH Bowie, JWW Morgan - Australian Journal of Chemistry, 1967 - CSIRO Publishing
Maesopsin, C15H12O6, (obtained from the heartwood of Maesopsis eminii, Rhamnaceae) on fusion with alkali forms a yellow product, C15H10O5, which on methylation forms two …
Number of citations: 2 www.publish.csiro.au
N Pozzesi, S Pierangeli, C Riccardi… - … della Società Italiana …, 2011 - research.unipg.it
The leaves of Artocarpus tonkinensis (A. tonkinensis) are used in Vietnamese traditional medicine (TM) for treatment of arthritis, and the compound maesopsin 4-O-β-D-glucoside (TAT-2…
Number of citations: 0 research.unipg.it
R Bekker, EV Brandt, D Ferreira - Tetrahedron, 1999 - Elsevier
… configuration for the maesopsin unit. Similarly, the negative Cotton effect in the same region observed for 4 indicates a 2S(F) absolute configuration for the maesopsin moiety. In …
Number of citations: 15 www.sciencedirect.com
GB Guise, E Ritchie, WC Taylor - Australian Journal of Chemistry, 1962 - CSIRO Publishing
… The structures of maesopsin and alphitolio acid are deduced… stated briefly that treatment of maesopsin with alkali yielded a … by the finding that treatment of maesopsin trimethyl ether (TI) …
Number of citations: 34 www.publish.csiro.au
R Chao, Y Zhang, P Yang, W Liu - Zhongguo Zhong yao za zhi …, 1997 - europepmc.org
A reversed-phase HPLC method was developed for the determination of maesopsin, a fliavonoid, in the xylem parts of the traditional Tibetan medicinal herb Shengdeng (Rhamnella …
Number of citations: 3 europepmc.org
K Yoshikawa, K Eiko, N Mimura, Y Kondo… - Journal of natural …, 1998 - ACS Publications
… (C 6 H 10 O 5 ) higher than that of maesopsin (6). The 1 H and 13 C NMR spectra of 1 displayed two sets of signals due to a maesopsin and a hexosyl group. The ratio of the intensity of …
Number of citations: 56 pubs.acs.org

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